molecular formula C20H28N2O3 B12442889 tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate

tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate

Cat. No.: B12442889
M. Wt: 344.4 g/mol
InChI Key: OYDBVCIMTOBWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is known for its unique structure, which includes a tert-butyl carbamate group, a cyclopentyl ring, and a phenylprop-2-enamido moiety.

Preparation Methods

The synthesis of tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate involves several steps. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent . This method ensures the formation of the desired compound with high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts, cesium carbonate, and 1,4-dioxane . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate has several scientific research applications:

    Chemistry: It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position.

    Biology: The compound can be used as a building block in the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate can be compared with other similar compounds, such as tert-butyl N-(3-hydroxypropyl)carbamate . While both compounds contain a tert-butyl carbamate group, their structures differ in the substituents attached to the carbamate group. This difference in structure can lead to variations in their reactivity, biological activity, and applications.

Similar compounds include:

  • Tert-butyl N-(3-hydroxypropyl)carbamate
  • Tert-butyl carbamate

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.

Properties

IUPAC Name

tert-butyl N-[1-[(3-phenylprop-2-enoylamino)methyl]cyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-20(13-7-8-14-20)15-21-17(23)12-11-16-9-5-4-6-10-16/h4-6,9-12H,7-8,13-15H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDBVCIMTOBWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.